o-(4-Amino-m-tolylazo)phenol
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Overview
Description
o-(4-Amino-m-tolylazo)phenol: is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. The compound is known for its vibrant color and is often used in dyeing processes. Its molecular formula is C13H13N3O, and it has a molecular weight of 227.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Diazotization and Coupling Reaction: The most common method for synthesizing o-(4-Amino-m-tolylazo)phenol involves the diazotization of 4-amino-m-toluidine followed by a coupling reaction with phenol. The diazotization process typically requires sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C).
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-(4-Amino-m-tolylazo)phenol can undergo oxidation reactions to form quinones.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sulfuric acid (H2SO4) for nitration, aluminum chloride (AlCl3) for Friedel-Crafts reactions
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
Chemistry:
Dye Synthesis: o-(4-Amino-m-tolylazo)phenol is widely used in the synthesis of azo dyes due to its vibrant color properties.
Biology:
Biological Staining: The compound is used as a staining agent in biological research to highlight specific structures in cells and tissues.
Medicine:
Drug Development: Research is ongoing to explore the potential of azo compounds, including this compound, in drug development for their antimicrobial and anticancer properties.
Industry:
Textile Industry: The compound is used in the textile industry for dyeing fabrics.
Plastics and Coatings: It is also used in the production of plastics and coatings to impart color and improve material properties.
Mechanism of Action
Molecular Targets and Pathways:
Proteolytic Activity: o-(4-Amino-m-tolylazo)phenol acts as a proteolytic agent, breaking down proteins by hydrolyzing peptide bonds.
Antimicrobial Action: The compound interferes with bacterial cell wall synthesis and DNA replication, leading to increased sensitivity of bacterial cells to the compound.
Comparison with Similar Compounds
Properties
CAS No. |
102107-60-8 |
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Molecular Formula |
C13H13N3O |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-[(4-amino-3-methylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C13H13N3O/c1-9-8-10(6-7-11(9)14)15-16-12-4-2-3-5-13(12)17/h2-8,17H,14H2,1H3 |
InChI Key |
BSBLFVUFNYTTLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=CC=C2O)N |
Origin of Product |
United States |
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